![molecular formula C14H12FN3O2 B2930303 5-(4-fluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one CAS No. 685107-48-6](/img/structure/B2930303.png)
5-(4-fluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one
Overview
Description
The compound “5-(4-fluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their wide range of biological activities, including anticancer and antifungal properties .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including the one you mentioned, has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar 1,2,4-triazole derivatives have been reported. For example, the yield of 1-(4-fluorophenyl)-3,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione was 34%, with a melting point of 154–157 °C .Scientific Research Applications
Synthesis of Novel Heterocycles
This compound can be used in the synthesis of novel heterocycles . For instance, it can be used in the synthesis of 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles .
Anticancer Agents
Derivatives of this compound have shown promising cytotoxic activity against various human cancer cell lines . For example, certain derivatives have shown potent activity against the Hela cell line .
Inhibitors of Carbonic Anhydrase-II Enzyme
Synthesized 1H-1,2,3-triazole analogs of this compound have been evaluated against the bovine carbonic anhydrase-II enzyme . These compounds showed potent to significant activities, suggesting their potential therapeutic applications .
Synthesis of Pyrazoline Derivatives
This compound can be used in the synthesis of pyrazoline derivatives . These derivatives have a wide range of pharmacological applications .
Synthesis of Thiazole Compounds
Thiazole compounds synthesized from this compound have shown various pharmacological properties such as antibacterial, anti-inflammatory, antifungal, antihypertensive, neuroleptic, and antimalarial properties .
Synthesis of Triazole Derivatives
This compound can be used in the synthesis of 1,2,4-triazole derivatives . These derivatives have shown promising anticancer activities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been designed as strigolactone (sl) biosynthesis inhibitors . SL is a plant hormone that plays a key role in suppressing shoot branching, enhancing rhizosphere signal communication, accelerating leaf senescence, and regulating root architecture .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds has been noted to improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds have shown promising activity in increasing shoot branching and inhibiting seed germination of certain parasitic plants .
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-10-3-1-9(2-4-10)12-5-11(19)6-13(20)14(12)18-8-16-7-17-18/h1-4,6-8,12,14,20H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOIYWANZVJQEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=CC1=O)O)N2C=NC=N2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326915 | |
Record name | 5-(4-fluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818893 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-fluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one | |
CAS RN |
685107-48-6 | |
Record name | 5-(4-fluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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